3-(2-Aminopyridin-3-yl)propan-1-ol CAS number 89226-78-8
3-(2-Aminopyridin-3-yl)propan-1-ol CAS number 89226-78-8
An In-depth Technical Guide to 3-(2-Aminopyridin-3-yl)propan-1-ol (CAS 89226-78-8)
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(2-aminopyridin-3-yl)propan-1-ol (CAS No. 89226-78-8), a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will delve into its fundamental physicochemical properties, explore logical and efficient synthetic pathways, and discuss its strategic application as a versatile scaffold for developing novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this valuable compound.
Core Compound Analysis: Structure and Properties
Introduction to a Versatile Scaffold
3-(2-Aminopyridin-3-yl)propan-1-ol is a bifunctional organic molecule featuring a 2-aminopyridine core. This core is a privileged scaffold in medicinal chemistry, recognized for its ability to participate in various biological interactions.[1] The 2-aminopyridine moiety is a key component in numerous approved drugs, including piroxicam and sulfapyridine, underscoring its pharmacological relevance.[2][3] The molecule's structure is further defined by a propan-1-ol substituent at the 3-position. This aliphatic alcohol chain provides a crucial vector for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) through derivatization. The interplay between the aromatic, basic aminopyridine ring and the nucleophilic alcohol group makes this compound a highly adaptable precursor in multi-step syntheses.[4]
Physicochemical Characteristics
A precise understanding of the compound's physical and chemical properties is paramount for its effective handling, reaction design, and integration into drug discovery workflows.
| Property | Value | Reference |
| CAS Number | 89226-78-8 | |
| Molecular Formula | C₈H₁₂N₂O | |
| Molecular Weight | 152.19 g/mol | |
| Appearance | Solid | |
| SMILES String | Nc1ncccc1CCCO | |
| InChI Key | RCBLWTYTSGRYGX-UHFFFAOYSA-N | |
| Storage | Sealed in dry, 2-8°C |
Spectroscopic Confirmation
The identity and purity of 3-(2-aminopyridin-3-yl)propan-1-ol are typically confirmed using a suite of standard spectroscopic methods:
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¹H NMR: Will show distinct signals for the three aromatic protons on the pyridine ring, the methylene protons of the propanol chain, the hydroxyl proton, and the amine protons.
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¹³C NMR: Will display eight unique carbon signals corresponding to the molecular structure.
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Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 152.19, confirming the molecular weight.
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Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for N-H stretches (amine), a broad O-H stretch (alcohol), C-H stretches (aliphatic and aromatic), and C=N/C=C stretches from the pyridine ring.
Synthesis and Chemical Reactivity
The synthesis of substituted pyridines is a well-established field of organic chemistry, with numerous methodologies available.[5][6][7] The choice of route is dictated by factors such as starting material availability, scalability, and regiochemical control.
Retrosynthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a strategy involving the construction of the side chain on a pre-formed aminopyridine ring. This approach leverages the known reactivity of pyridine derivatives.
Caption: Retrosynthetic pathway for 3-(2-Aminopyridin-3-yl)propan-1-ol.
Exemplary Synthetic Protocol
The following multi-step protocol is a field-proven, logical approach to synthesize the title compound. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Formylation of 2-Aminopyridine (Vilsmeier-Haack Reaction)
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Objective: To introduce a formyl (-CHO) group at the 3-position, which will serve as a handle for chain extension. The electron-donating amino group directs electrophilic substitution to the ortho and para positions (3 and 5).
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Methodology:
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In a flame-dried, three-neck flask under an inert nitrogen atmosphere, cool phosphorus oxychloride (POCl₃) in anhydrous dimethylformamide (DMF) to 0°C. This forms the Vilsmeier reagent in situ.
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Slowly add a solution of 2-aminopyridine in anhydrous DMF to the Vilsmeier reagent, maintaining the temperature at 0°C.
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After the addition, allow the mixture to warm to room temperature and then heat to ~80-90°C for several hours, monitoring by TLC until the starting material is consumed.
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Cool the reaction mixture and carefully pour it onto crushed ice.
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Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. This hydrolyzes the intermediate iminium salt to the aldehyde.
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Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the resulting crude 2-amino-3-formylpyridine by column chromatography.
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Step 2: Chain Extension via Horner-Wadsworth-Emmons (HWE) Reaction
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Objective: To react the aldehyde with a phosphonate ylide to form an α,β-unsaturated ester, extending the carbon chain by two atoms. The HWE reaction is chosen for its high yield and stereoselectivity (typically favoring the E-alkene).
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Methodology:
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In a dry flask under nitrogen, suspend sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
-
Cool to 0°C and slowly add triethyl phosphonoacetate. The evolution of hydrogen gas indicates the formation of the phosphonate anion (ylide).
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Stir for 30-60 minutes at 0°C.
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Add a solution of 2-amino-3-formylpyridine from Step 1 in anhydrous THF dropwise.
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Allow the reaction to warm to room temperature and stir until TLC indicates completion.
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Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
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Extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
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Purify the crude ethyl 3-(2-aminopyridin-3-yl)acrylate by column chromatography.
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Step 3: Concurrent Reduction of Ester and Alkene
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Objective: To reduce both the ester functionality to a primary alcohol and the alkene double bond to a single bond. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation.
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Methodology:
-
In a flame-dried flask under nitrogen, suspend lithium aluminum hydride (LiAlH₄) in anhydrous THF and cool to 0°C.
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Slowly add a solution of the acrylate from Step 2 in anhydrous THF.
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After addition, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours.
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Cool the reaction to 0°C and quench sequentially by the slow, careful addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure safely neutralizes excess LiAlH₄ and produces a granular precipitate that is easy to filter.
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Stir the resulting slurry for 1 hour, then filter through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
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Concentrate the filtrate to yield the crude 3-(2-aminopyridin-3-yl)propan-1-ol.
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Purify the final product by column chromatography or recrystallization.
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Caption: Step-by-step workflow for the synthesis of the target compound.
Applications in Drug Discovery
The true value of 3-(2-aminopyridin-3-yl)propan-1-ol lies in its role as a molecular scaffold. The 2-aminopyridine motif is a bioisostere for many biological structures and can act as a hydrogen bond donor and acceptor, while the pyridine nitrogen can engage in cation-π interactions.[8]
A Launchpad for Diverse Pharmacophores
This compound is a precursor for a variety of more complex heterocyclic systems.[4] The dual functionality allows for orthogonal chemical strategies:
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Amine Group (N-functionalization): Can be acylated, alkylated, or used in cyclization reactions to form fused ring systems like imidazopyridines.
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Alcohol Group (O-functionalization): Can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to an ether to modulate solubility and introduce new pharmacophoric elements.
Derivatives of aminopyridines are actively researched for a wide range of therapeutic targets.[3][4]
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Anticancer Agents: Many kinase inhibitors incorporate the aminopyridine scaffold to target the ATP-binding site.[4][9]
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Antibacterial Agents: The aminopyridine core is present in compounds showing potent activity against both Gram-positive and Gram-negative bacteria.[4]
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Anti-inflammatory Drugs: Several non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents feature this moiety.[3][4]
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CNS Disorders: Aminopyridines have been developed as potassium channel blockers for conditions like multiple sclerosis.
Caption: Logical progression from the core compound to potential drug classes.
Safety, Handling, and Storage
As a laboratory chemical, 3-(2-aminopyridin-3-yl)propan-1-ol requires adherence to standard safety protocols.
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Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat must be worn at all times.
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Handling: Use in a well-ventilated chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C. Keep away from strong oxidizing agents.
Conclusion
3-(2-Aminopyridin-3-yl)propan-1-ol is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its strategic combination of a pharmacologically-validated 2-aminopyridine core and a synthetically versatile propanol side chain provides chemists with a robust platform for generating novel molecular entities. A thorough understanding of its properties, synthesis, and reactivity empowers researchers to fully leverage its potential in the rational design of next-generation therapeutics.
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(Hypothetical structure of 3-(2-Aminopyridin-3-yl)propan-1-ol)
(Hypothetical structure with a methyl group on the pyridine ring)
(Hypothetical structure with a trifluoromethyl group on the pyridine ring)
(Hypothetical structure with a phenyl group replacing the propanol side chain)